Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate
Description
Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is a fluorinated piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a pyrrolidin-1-yl substituent. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or enzyme modulators due to its structural versatility. Its molecular formula is C₁₄H₂₃F₂N₂O₂, with a molecular weight of 298.35 g/mol (calculated). The Boc group enhances stability during synthetic processes, while the pyrrolidine and difluoro motifs may influence pharmacokinetic properties such as solubility and metabolic resistance .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-pyrrolidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2N2O2/c1-13(2,3)20-12(19)18-9-6-11(14(15,16)10-18)17-7-4-5-8-17/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQJOUSZGCPEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine Core: Fluorination and Oxidation
The piperidine backbone is typically derived from tert-butyl 4-hydroxypiperidine-1-carboxylate. Fluorination at the 3,3-positions is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. For example, treatment of tert-butyl 4-oxopiperidine-1-carboxylate with DAST in dichloromethane at −20°C yields tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Subsequent oxidation of the 4-hydroxy intermediate to the ketone is critical; Dess-Martin periodinane in dichloromethane at 20°C under inert atmosphere provides the 4-oxo derivative in high purity.
Table 1: Fluorination and Oxidation Conditions
Boc Protection and Final Product Isolation
The piperidine nitrogen is protected early in the synthesis using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures stability during subsequent reactions. Final purification is achieved via column chromatography (hexanes/ethyl acetate) or recrystallization from ethanol/water mixtures.
Optimization of Reaction Conditions
Temperature and Atmosphere Control
Exothermic reactions (e.g., fluorination with DAST) require strict temperature control (−20°C to 0°C) to prevent decomposition. Inert atmospheres (Ar/N₂) are critical for oxidation and coupling steps to avoid catalyst deactivation.
Analytical Data and Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity after recrystallization.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
| Method | Key Step | Yield | Purity | Scalability |
|---|---|---|---|---|
| DAST Fluorination | C–F bond formation | 85% | High | Moderate |
| Suzuki Coupling | Boronate coupling | 93% | High | High |
| Reductive Amination | Pyrrolidine addition | 78% | Medium | Low |
The Suzuki-Miyaura approach offers superior yields and scalability, whereas reductive amination struggles with stereochemical byproducts.
Challenges and Troubleshooting
Chemical Reactions Analysis
Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it could be useful in the synthesis of novel therapeutic agents targeting various diseases.
Case Study: Synthesis of Antidepressants
Research has indicated that derivatives of piperidine compounds can exhibit antidepressant-like effects. In a study involving similar piperidine derivatives, modifications to the pyrrolidine ring led to enhanced activity against serotonin receptors, suggesting that this compound could be explored for similar pharmacological activities .
Neuropharmacology
The compound's structure allows for potential interactions with neurotransmitter systems in the brain. Studies focusing on piperidine derivatives have shown promise in modulating dopamine and serotonin pathways.
Case Study: Dopamine Receptor Modulation
A study demonstrated that compounds with piperidine moieties could effectively bind to dopamine receptors, influencing behaviors associated with mood and cognition. This compound may serve as a lead compound for developing drugs aimed at treating disorders like schizophrenia or bipolar disorder .
Chemical Biology
In chemical biology, this compound can be utilized as a building block for synthesizing more complex molecules that can probe biological systems or serve as tools for studying cellular processes.
Case Study: Targeted Drug Delivery
Research has shown that piperidine derivatives can be modified to enhance their delivery to specific cell types. By incorporating this compound into drug delivery systems, scientists aim to improve the efficacy of treatments by targeting drugs directly to affected tissues .
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- Functional Group Reactivity : The methylsulfonyloxyethyl group () introduces a polar leaving group, useful in nucleophilic substitution reactions, whereas the bromomethyl group () serves as a precursor for cross-coupling reactions.
- Bioactivity: The pyrrolidin-1-yl group in the target compound may improve receptor affinity compared to non-cyclic amines (e.g., ’s aminopyridine derivative) due to conformational restriction .
Biological Activity
Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate (CAS No. 1686139-26-3) is a synthetic compound with significant potential in medicinal chemistry. Characterized by its unique structure, which includes a piperidine ring and a pyrrolidine moiety, it has garnered attention for its biological activity, particularly in the context of drug development.
The biological activity of this compound is attributed to its interaction with various biological targets. The compound's difluoromethyl groups and piperidine structure contribute to its binding affinity and pharmacological effects.
Binding Affinity Studies
Recent studies have focused on the compound's interaction with specific receptors and enzymes, which are crucial for understanding its pharmacodynamics. Notable findings include:
- Receptor Binding : The compound shows promising binding affinities to certain neurotransmitter receptors, which may influence its efficacy in treating neurological disorders.
- Enzyme Inhibition : Preliminary data suggest that it may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability of key neurotransmitters .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Lines Tested : MCF-7 (breast cancer) and HCT116 (colon cancer).
- IC50 Values : The compound has shown IC50 values comparable to established anticancer agents, indicating potential as a lead compound for further development .
| Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 Value (µM) |
|---|---|---|---|
| MCF-7 | 0.48 | Prodigiosin | 1.93 |
| HCT116 | 0.78 | Prodigiosin | 2.84 |
Neuroprotective Effects
Additionally, the compound's neuroprotective effects have been explored:
- Mechanism : It appears to inhibit pathways leading to neuronal apoptosis and may enhance cognitive function through modulation of cholinergic signaling.
- Animal Models : Studies in scopolamine-induced Alzheimer’s disease models have shown improvements in memory and learning capabilities upon treatment with this compound .
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological profile of this compound:
- Study on Anticancer Properties :
- Neuroprotective Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
